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molecular formula C11H12ClN3 B8731784 1-(4-Chloro-phenyl)-2-pyrazol-1-yl-ethylamine

1-(4-Chloro-phenyl)-2-pyrazol-1-yl-ethylamine

Cat. No. B8731784
M. Wt: 221.68 g/mol
InChI Key: DKQJQOWGMPWYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101623B2

Procedure details

Borane tetrahydrofuran complex (15.00 mL, 15.00 mmol) was added to a stirred solution of (Z) and (E)-1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone O-methyl oxime (Intermediate 91) (0.749 g, 3 mmol) dissolved in THF (30 mL) at room temperature under argon. The resulting solution was stirred under reflux for 3 hours. The mixture was cooled in an ice/water bath and water (25 ml) was carefully added followed by 20% NaOH (25 ml). The resulting biphasic mixture was refluxed overnight with vigorous magnetic stirring and allowed to cool. Diethyl ether was added and the layers were separated. The organic layer was further extracted with diethyl ether dried over MgSO4, filtered and evaporated to give the crude product (741 mg, 55%). This was used directly in the following reaction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.749 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
CO/[N:3]=[C:4](\[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)/[CH2:5][N:6]1[CH:10]=[CH:9][CH:8]=[N:7]1.O.[OH-].[Na+].C(OCC)C>C1COCC1>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([CH:4]([NH2:3])[CH2:5][N:6]2[CH:10]=[CH:9][CH:8]=[N:7]2)=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\N=C(\CN1N=CC=C1)/C1=CC=C(C=C1)Cl
Name
Quantity
0.749 g
Type
reactant
Smiles
CO\N=C(\CN1N=CC=C1)/C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\N=C(\CN1N=CC=C1)/C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting biphasic mixture was refluxed overnight with vigorous
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
magnetic stirring
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was further extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN1N=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 741 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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